molecular formula C12H18N4O B13215649 (Z)-(Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine

(Z)-(Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine

Cat. No.: B13215649
M. Wt: 234.30 g/mol
InChI Key: JNPVQFSDWJZLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-(Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is a complex organic compound characterized by its unique structure, which includes a cyclopropylmethyl group, an oxolan-3-ylmethyl group, and a 1H-1,2,3-triazol-4-ylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine typically involves multiple steps, including the formation of the triazole ring and the introduction of the cyclopropylmethyl and oxolan-3-ylmethyl groups. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Cyclopropylmethyl Group: This step may involve the use of cyclopropylmethyl halides in the presence of a base.

    Introduction of the Oxolan-3-ylmethyl Group: This can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-(Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropylmethyl and oxolan-3-ylmethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

(Z)-(Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-(Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (Z)-(Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine: shares structural similarities with other triazole-containing compounds.

    Cyclopropylmethyl derivatives: Compounds with similar cyclopropylmethyl groups.

    Oxolan-3-ylmethyl derivatives: Compounds containing the oxolan-3-ylmethyl group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

N-(cyclopropylmethyl)-1-[1-(oxolan-3-ylmethyl)triazol-4-yl]methanimine

InChI

InChI=1S/C12H18N4O/c1-2-10(1)5-13-6-12-8-16(15-14-12)7-11-3-4-17-9-11/h6,8,10-11H,1-5,7,9H2

InChI Key

JNPVQFSDWJZLSI-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN=CC2=CN(N=N2)CC3CCOC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.